1-Stearoyl-2-Arachidonoyl PC-d8

Description

Properties

IUPAC Name |

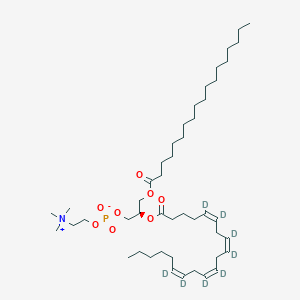

[(2R)-3-octadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1/i14D,16D,20D,22D,25D,27D,31D,33D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVRFUPOQYJOOZ-WHAFDBSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C)/[2H])/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

818.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodological Applications of 1 Stearoyl 2 Arachidonoyl Pc D8 in Quantitative Lipidomics

Principles of Mass Spectrometry-Based Quantification Utilizing 1-Stearoyl-2-Arachidonoyl PC-d8 as an Internal Standard

The fundamental principle behind using this compound as an internal standard lies in its chemical similarity to the endogenous analyte, SAPC. caymanchem.com Being nearly identical in structure, they co-elute during chromatographic separation and exhibit similar ionization efficiencies in the mass spectrometer. However, the deuterium (B1214612) labeling results in a distinct mass difference, allowing the mass spectrometer to differentiate between the standard and the analyte. By adding a known amount of this compound to a sample, any variations in sample preparation, chromatographic retention, and ionization can be normalized, leading to a highly accurate quantification of the endogenous SAPC. avantiresearch.comresearchgate.net

Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For lipid profiling, especially of fatty acids, GC-MS is a well-established method. nih.govnih.gov Phospholipids (B1166683) like SAPC are not directly amenable to GC-MS analysis due to their low volatility. Therefore, they must first undergo derivatization, typically through transmethylation, to convert the fatty acyl chains into their more volatile fatty acid methyl esters (FAMEs). nih.gov

In this context, this compound serves as an internal standard for the quantification of the stearic and arachidonic acid components of SAPC. caymanchem.comlabchem.com.my After extraction and derivatization, the resulting deuterated and non-deuterated FAMEs are separated by gas chromatography and detected by the mass spectrometer. The known concentration of the deuterated standard allows for the accurate calculation of the concentrations of stearic acid and arachidonic acid derived from SAPC in the original sample.

| Parameter | Description | Finding |

| Derivatization | Chemical modification to increase volatility for GC analysis. | Transmethylation to form Fatty Acid Methyl Esters (FAMEs). |

| Analyte Measured | The specific molecules quantified using the internal standard. | Stearic acid and arachidonic acid derived from SAPC. |

| Quantification Principle | The basis for calculating the analyte concentration. | Ratio of the peak area of the endogenous FAME to the deuterated FAME internal standard. |

Application in Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipid Profiling

Liquid chromatography-mass spectrometry (LC-MS) is the predominant platform for comprehensive lipidomics due to its ability to analyze a wide range of lipid classes, including intact phospholipids, without the need for derivatization. nih.govmiami.edunih.gov In LC-MS-based lipid profiling, this compound is an ideal internal standard for the direct quantification of intact SAPC. caymanchem.comlabchem.com.my

The use of reversed-phase liquid chromatography (RPLC) allows for the separation of different phosphatidylcholine species based on their acyl chain length and degree of unsaturation. nih.gov this compound co-elutes with the endogenous SAPC, and their respective signals are detected by the mass spectrometer. The ratio of the signal intensity of the endogenous lipid to the deuterated standard is then used to determine the precise concentration of SAPC in the sample. avantiresearch.com This approach corrects for variations in extraction efficiency, matrix effects, and instrument response. avantiresearch.com

| Feature | Application in LC-MS | Research Finding |

| Chromatographic Separation | The method used to separate lipids before mass analysis. | Reversed-phase liquid chromatography (RPLC) is commonly employed to separate phosphatidylcholine species. nih.gov |

| Analyte Quantified | The target molecule for measurement. | Intact 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC). caymanchem.com |

| Correction for Variability | How the internal standard improves accuracy. | Normalizes for variations in sample extraction, matrix effects, and instrument response. avantiresearch.com |

Enhancing Precision and Reproducibility in Lipid Analysis via Isotopic Labeling

Isotopic labeling, particularly with stable isotopes like deuterium, is a cornerstone of quantitative mass spectrometry. nih.govresearchgate.net The use of a deuterated internal standard such as this compound significantly enhances the precision and reproducibility of lipid analysis. caymanchem.comavantiresearch.com Because the deuterated standard has nearly identical physicochemical properties to its endogenous counterpart, it behaves similarly during every step of the analytical workflow, from extraction to detection. avantiresearch.com

This co-analysis minimizes the impact of experimental variability. For instance, any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the ionization signal due to the sample matrix will affect both the analyte and the standard to a similar degree. avantiresearch.com By calculating the ratio of the analyte to the internal standard, these sources of error are effectively canceled out, leading to highly precise and reproducible quantitative data. researchgate.net

Optimization of Ionization Processes and Fragmentation Pathways

Electrospray ionization (ESI) is the most common ionization technique for LC-MS-based lipidomics. nih.gov Phosphatidylcholines, including SAPC and its deuterated standard, readily form protonated molecules ([M+H]+) in positive ion mode. nih.gov The fragmentation of these precursor ions in tandem mass spectrometry (MS/MS) provides structural information and enhances specificity for quantification.

A characteristic fragmentation pathway for phosphatidylcholines in positive ion mode is the neutral loss of the phosphocholine (B91661) headgroup, resulting in a prominent product ion at m/z 184. nih.gov For this compound, this fragmentation pattern remains the same, allowing for specific monitoring of transitions for both the analyte and the standard. In negative ion mode, fragmentation can yield information about the fatty acyl chains. rsc.org Optimization of collision energy in MS/MS experiments is crucial to achieve efficient fragmentation and generate characteristic product ions for both the analyte and this compound, thereby maximizing the sensitivity and specificity of the quantitative assay. rsc.org

| Ionization Mode | Precursor Ion | Characteristic Fragment Ion(s) |

| Positive ESI | [M+H]+ | m/z 184 (phosphocholine headgroup) |

| Negative ESI | [M+CH3COO]- or [M-CH3]- | Ions corresponding to the fatty acyl chains (stearate and arachidonate) |

Method Development and Validation Strategies in Lipidomic Assays

The development and validation of robust lipidomic assays are critical for obtaining reliable and meaningful biological data. This involves careful optimization of each step of the analytical process, from sample collection and preparation to data analysis.

Optimization of Sample Preparation for Phospholipid Extraction

The accurate quantification of phospholipids like SAPC is highly dependent on the efficiency and reproducibility of the extraction method. The goal of sample preparation is to effectively isolate lipids from the complex biological matrix while minimizing degradation and contamination.

Commonly used methods for phospholipid extraction are based on liquid-liquid extraction with organic solvents, such as the Folch and Bligh-Dyer methods, which utilize chloroform (B151607) and methanol (B129727) mixtures. nih.gov The choice of extraction solvent and the ratios used can significantly impact the recovery of different lipid classes. For quantitative analysis using this compound, the internal standard should be added at the very beginning of the extraction process. This ensures that it undergoes the exact same procedures as the endogenous analyte, thereby accurately accounting for any extraction inefficiencies. Further purification steps, such as solid-phase extraction (SPE), may be employed to remove interfering substances and enrich the phospholipid fraction. nih.gov

| Extraction Method | Solvent System | Key Consideration |

| Folch | Chloroform/Methanol | Addition of the internal standard at the initial step is crucial for accurate quantification. |

| Bligh & Dyer | Chloroform/Methanol/Water | A modified version of the Folch method, suitable for samples with high water content. |

| Solid-Phase Extraction (SPE) | Various | Used for sample cleanup and fractionation to reduce matrix effects and improve sensitivity. |

Chromatographic Separation Techniques for Resolution of Phosphatidylcholine Species

The complexity of the lipidome necessitates high-resolution separation techniques to differentiate between various phosphatidylcholine species that may be isomeric or isobaric. High-performance liquid chromatography (HPLC) is a fundamental tool in lipidomics for achieving this separation prior to mass spectrometric analysis. Two common approaches for the separation of phosphatidylcholines are reversed-phase (RP) HPLC and hydrophilic interaction liquid chromatography (HILIC).

Reversed-phase HPLC separates lipids based on their hydrophobicity, which is primarily determined by the length and degree of unsaturation of their fatty acyl chains. For the separation of 1-Stearoyl-2-Arachidonoyl-PC, a C18 column is often employed. The elution order in RP-HPLC is generally governed by the equivalent carbon number (ECN) of the lipid species. Longer and more saturated fatty acyl chains result in longer retention times.

Hydrophilic interaction liquid chromatography (HILIC), on the other hand, separates lipids based on the polarity of their head groups. This technique is particularly useful for separating different lipid classes. For the analysis of a specific phosphatidylcholine species like 1-Stearoyl-2-Arachidonoyl-PC within a complex biological extract, HILIC can be used to isolate the PC fraction from other lipid classes such as phosphatidylethanolamines (PE), phosphatidylserines (PS), and sphingomyelins (SM). A typical HILIC separation of a standard mixture of phospholipids can be achieved within 17 minutes using an isocratic mobile phase.

The following table provides an example of chromatographic conditions that could be applied for the separation of 1-Stearoyl-2-Arachidonoyl-PC.

| Parameter | Reversed-Phase HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) | Silica (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Formate | Acetonitrile/Water (95:5) with 10 mM Ammonium Acetate |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate | Not Applicable (Isocratic) |

| Gradient | Linear gradient from 30% to 100% B over 20 minutes | Isocratic elution |

| Flow Rate | 0.3 mL/min | 0.4 mL/min |

| Column Temperature | 50°C | 40°C |

Mass Spectrometric Detection Parameters for Deuterated Standards

Mass spectrometry (MS) is the primary detection method in lipidomics due to its high sensitivity and specificity. When coupled with chromatographic separation, it allows for the precise identification and quantification of individual lipid species. The use of a deuterated internal standard like 1-Stearoyl-2-Arachidonoyl-PC-d8 is crucial for accurate quantification, as it co-elutes with the endogenous analyte and experiences similar ionization and fragmentation, thus correcting for variations in sample preparation and instrument response.

In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), are used to enhance selectivity and sensitivity. For phosphatidylcholines, a common strategy in positive ion mode is to monitor the precursor ion of the intact molecule and a characteristic product ion corresponding to the phosphocholine headgroup (m/z 184.07).

The table below outlines the key mass spectrometric parameters for the detection of 1-Stearoyl-2-Arachidonoyl-PC and its deuterated internal standard, 1-Stearoyl-2-Arachidonoyl-PC-d8.

| Compound | Precursor Ion ([M+H]+) | Product Ion | Collision Energy (eV) |

| 1-Stearoyl-2-Arachidonoyl-PC | 810.6 | 184.1 | 35 |

| 1-Stearoyl-2-Arachidonoyl-PC-d8 | 818.6 | 184.1 | 35 |

Data Processing and Statistical Analysis in Quantitative Lipidomics

The data generated from LC-MS/MS-based lipidomics experiments are complex and require sophisticated software for processing and analysis. The primary goal of data processing is to accurately identify and quantify the lipid species of interest. The use of a deuterated internal standard such as 1-Stearoyl-2-Arachidonoyl-PC-d8 is integral to this process.

The typical workflow for quantitative lipidomics data processing involves several key steps:

Peak Integration: The chromatographic peaks for both the endogenous analyte (1-Stearoyl-2-Arachidonoyl-PC) and the internal standard (1-Stearoyl-2-Arachidonoyl-PC-d8) are integrated to determine their respective peak areas.

Response Ratio Calculation: A response ratio is calculated by dividing the peak area of the endogenous analyte by the peak area of the internal standard.

Calibration Curve Generation: A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the non-deuterated analyte and a fixed concentration of the deuterated internal standard. The response ratios are plotted against the known concentrations of the analyte.

Concentration Determination: The concentration of the endogenous 1-Stearoyl-2-Arachidonoyl-PC in the biological sample is then determined by interpolating its response ratio onto the calibration curve.

Statistical analysis is subsequently performed on the quantitative data to identify significant differences in lipid levels between different experimental groups. This may involve t-tests, analysis of variance (ANOVA), and more advanced multivariate statistical methods such as principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) to identify patterns and potential biomarkers.

Innovative Spectroscopic Approaches for Investigating Phospholipid Structures and Dynamics

While mass spectrometry is a powerful tool for lipid identification and quantification, other spectroscopic techniques can provide complementary information about the structure and dynamics of phospholipids.

Application of Gradient Temperature Raman Spectroscopy in Phosphatidylcholine Research

Gradient Temperature Raman Spectroscopy (GTRS) is an innovative technique that combines Raman spectroscopy with a controlled temperature gradient, similar to that used in differential scanning calorimetry (DSC). nih.govnih.gov This approach allows for the detailed investigation of molecular rearrangements and phase transitions in lipids as a function of temperature. nih.govnih.gov

In the context of phosphatidylcholine research, GTRS has been applied to study 1-stearoyl-2-arachidonoyl-PC to gain insights into its structural dynamics. nih.govnih.gov By collecting Raman spectra at small temperature increments, it is possible to observe subtle changes in the vibrational modes of the molecule, which correspond to alterations in its conformational state and intermolecular interactions. nih.govnih.gov

Key findings from GTRS studies of 1-stearoyl-2-arachidonoyl-PC include the detailed assignment of vibrational modes and the characterization of phase transitions. nih.govnih.gov For example, changes in the C-H and C=C stretching regions of the Raman spectrum can provide information about the ordering of the acyl chains and the conformation around the double bonds of the arachidonoyl moiety. nih.govnih.gov The analysis of these temperature-dependent spectral changes allows for the construction of detailed molecular models and a deeper understanding of the physical properties of this important phospholipid. nih.govnih.gov

The following table presents some of the key Raman spectral features of 1-stearoyl-2-arachidonoyl-PC and their assignments, which are sensitive to temperature-induced changes.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Structural Information |

| ~1085 | C-C stretching (trans) | Acyl chain order |

| ~1130 | C-C stretching (gauche) | Acyl chain disorder |

| ~1267 | =C-H in-plane deformation | Conformation of arachidonoyl chain |

| ~1440 | CH₂ scissoring | Acyl chain packing |

| ~1656 | C=C stretching | Unsaturation in arachidonoyl chain |

| ~2850 | CH₂ symmetric stretching | Acyl chain order |

| ~2885 | CH₂ asymmetric stretching | Acyl chain order |

Biological and Pathophysiological Insights Derived from Studies of 1 Stearoyl 2 Arachidonoyl Pc

The Interplay of 1-Stearoyl-2-Arachidonoyl PC with Cellular Membranes and Lipid Bilayers

1-Stearoyl-2-Arachidonoyl-sn-glycero-3-phosphocholine (B58019) (SAPC) is a significant phospholipid that integrates into cellular membranes, where it plays a critical role in dictating the physical and functional properties of the lipid bilayer. Its unique structure, featuring a saturated stearic acid at the sn-1 position and a polyunsaturated arachidonic acid at the sn-2 position, underpins its influence on membrane dynamics and signaling events.

Influence on Membrane Fluidity and Permeability

Conversely, under conditions of oxidative stress, the arachidonic acid moiety of SAPC is susceptible to oxidation. Oxidized SAPC has been shown to decrease membrane fluidity. frontiersin.org This is attributed to the introduction of polar groups within the hydrophobic core of the membrane, which can alter intermolecular interactions and lead to a more rigid membrane structure. Furthermore, studies on oxidized membranes containing lipids similar to SAPC have demonstrated a significant increase in membrane permeability, which can have profound implications for cellular homeostasis and signaling. frontiersin.org

Modulation of Lipid Bilayer Phase Transitions

Bilayers composed of 1-Stearoyl-2-Arachidonoyl PC exhibit distinct thermotropic phase behavior. These bilayers undergo a single main phase transition from a more ordered lamellar gel (Lβ) phase to a more fluid liquid crystalline (Lα) phase. mdpi.comnih.gov This transition is characterized by the melting of the hydrocarbon chains.

The introduction of the four double bonds in the arachidonoyl chain of SAPC significantly lowers the main transition temperature (Tm) compared to its fully saturated counterparts. nih.gov The transition temperature for SAPC bilayers under atmospheric pressure has been determined to be -13.0 °C. mdpi.com This is in contrast to lipids with fewer or no double bonds in the sn-2 position, which have higher transition temperatures. The transition temperature of SAPC bilayers has also been shown to increase linearly with the application of pressure. mdpi.com

| Phospholipid | sn-1 Acyl Chain | sn-2 Acyl Chain | Main Transition Temperature (°C) |

|---|---|---|---|

| SOPC | Stearoyl (18:0) | Oleoyl (18:1) | 6.7 mdpi.com |

| SLPC | Stearoyl (18:0) | Linoleoyl (18:2) | -15.0 mdpi.com |

| SAPC | Stearoyl (18:0) | Arachidonoyl (20:4) | -13.0 mdpi.com |

| SDPC | Stearoyl (18:0) | Docosahexaenoyl (22:6) | -9.0 mdpi.com |

Specific Interactions with Membrane Proteins and Associated Lipid Signaling Pathways

1-Stearoyl-2-Arachidonoyl PC is not merely a structural component of membranes; it is also a key player in lipid-based signaling. Upon hydrolysis by phospholipases, SAPC serves as a precursor for potent second messengers. evitachem.com The enzymatic release of arachidonic acid from the sn-2 position provides the substrate for the synthesis of eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are critical mediators of inflammation and other physiological processes. evitachem.com

Furthermore, the diacylglycerol (DAG) that can be generated from SAPC, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), is a powerful signaling molecule in its own right. SAG is known to activate various isoforms of Protein Kinase C (PKC), including PKCα, PKCδ, and PKCε. medchemexpress.com PKC activation triggers a wide array of cellular responses, from proliferation and differentiation to apoptosis. Additionally, SAG has been shown to augment the activity of nonselective cation channels (NSCC), suggesting a role in modulating ion homeostasis. medchemexpress.com

The influence of SAPC and its derivatives extends to G-protein-coupled receptors (GPCRs) and other ion channels. While direct binding studies are often performed with related phosphoinositides, the 1-stearoyl-2-arachidonoyl acyl chain composition is a common feature of these signaling lipids. nih.gov For instance, the activation of certain TRPC channels, a family of nonselective cation channels, can be modulated by DAGs with similar structures to SAG. nih.gov This highlights the importance of the specific lipid environment, enriched in molecules like SAPC, for the proper function of integral and peripheral membrane proteins.

Enzymatic Processing and Metabolic Intermediates of 1-Stearoyl-2-Arachidonoyl PC

The metabolic fate of 1-Stearoyl-2-Arachidonoyl PC is intricately linked to the activity of various phospholipases and acyltransferases, which regulate its levels within the cell and generate important signaling molecules.

Characterization of Secretory Phospholipase A2 (sPLA2) Activity Towards 1-Stearoyl-2-Arachidonoyl PC Substrates

1-Stearoyl-2-Arachidonoyl PC is a well-established substrate for secretory phospholipase A2 (sPLA2) enzymes. lipidmaps.orgcaymanchem.comcaymanchem.com Unilamellar vesicles composed of SAPC are frequently used in in vitro assays to quantify sPLA2 activity and to screen for potential inhibitors. lipidmaps.orgcaymanchem.comcaymanchem.com

Kinetic studies of a Ca²⁺-dependent, membrane-bound phospholipase A2 from a macrophage-like cell line using 1-stearoyl-2-arachidonoyl-PC vesicles as a substrate revealed complex kinetic behavior. The hydrolysis of SAPC exhibited two distinct activities. At low substrate concentrations (below 10 µM), the enzyme followed Michaelis-Menten kinetics with a Vmax of 0.2-0.6 nmol min⁻¹ mg⁻¹ and a Km of 1-2 µM. At higher concentrations, the kinetics were better described by a Hill equation with a Hill coefficient of 2, and the Vmax values were between 5 and 7 nmol min⁻¹ mg⁻¹. researchgate.net Interestingly, this study also noted that the enzyme showed no significant preference for arachidonoyl-containing phospholipids (B1166683) over other species. researchgate.net The hydrolysis of SAPC by sPLA2 can be inhibited by proteins such as lipocortin I and calpactin I. nih.gov

Pathways of Phosphatidylcholine Biosynthesis and Turnover Involving 1-Stearoyl-2-Arachidonoyl PC

The synthesis and turnover of 1-Stearoyl-2-Arachidonoyl PC are crucial for maintaining its appropriate levels in cellular membranes and for providing the precursors for signaling pathways. The Human Metabolome Database lists a specific phosphatidylcholine biosynthesis pathway for PC(18:0/20:4). nih.gov

One identified pathway for the synthesis of SAPC involves the acylation of a lysophospholipid precursor. Studies with murine hepatic microsomes have shown that 1-stearoyl-2-arachidonoyl-sn-PC can be synthesized from 2-arachidonoyl-lysophosphatidylcholine (2-AA-LPC) and stearoyl-CoA through the action of an sn-1 acyltransferase. The specific activity for this reaction was determined to be 0.5 nmol·mg⁻¹·min⁻¹. nih.gov

The turnover of SAPC in vivo has been investigated in rabbit erythrocytes. These studies revealed a moderate turnover rate for 1-stearoyl-2-arachidonoyl PC, with a half-life of approximately 5 days. nih.gov This is in contrast to other PC species, such as 1-palmitoyl,2-linoleoyl PC, which has a much faster turnover with a half-life of 1.5 days. nih.gov Furthermore, studies on human neutrophils have shown the remodeling of arachidonate-containing phosphoglycerides, where arachidonic acid is incorporated into various phospholipid species, including those with a 1-stearoyl backbone. nih.gov This remodeling process is essential for achieving the specific acyl chain composition of membrane phospholipids.

Identification of Oxidized Phospholipid Products and Their Biological Implications

The oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) gives rise to a variety of bioactive lipid mediators. The polyunsaturated arachidonic acid chain at the sn-2 position is particularly susceptible to oxidation, leading to the formation of several key products with distinct biological activities. evitachem.com

Upon oxidation, SAPC can be modified to form several products, including:

1-stearoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (SOVPC) ahajournals.orgkarger.com

1-stearoyl-2-glutaroyl-sn-glycero-3-phosphocholine (SGPC) ahajournals.orgkarger.com

1-stearoyl-2-azelaoyl-sn-glycero-3-phosphocholine (SAzPC) karger.comnih.gov

These oxidized phospholipids have been shown to exert specific and sometimes contrasting effects on cellular processes. For instance, oxidized SAPC stimulates the binding of monocytes to endothelial cells, a crucial step in the inflammatory processes underlying atherosclerosis. ahajournals.org Interestingly, the substitution of the stearoyl group at the sn-1 position or the choline (B1196258) group at the sn-3 position does not appear to alter this bioactivity, highlighting the critical role of the oxidized sn-2 group. ahajournals.org

Further research has demonstrated that SOVPC and SGPC can induce shape change in human platelets, a key event in thrombosis. karger.comnih.gov This activation occurs through a pathway distinct from those stimulated by other well-known platelet activators like platelet-activating factor (PAF) and thromboxane (B8750289) A2. karger.comnih.gov These findings suggest that oxidized derivatives of SAPC may contribute to the prothrombotic state associated with oxidized low-density lipoprotein (LDL). karger.com

Table 1: Identified Oxidized Products of 1-Stearoyl-2-Arachidonoyl PC and Their Biological Effects

| Oxidized Product | Biological Implication | References |

| 1-stearoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (SOVPC) | Stimulates monocyte binding to endothelial cells; Induces platelet shape change. | ahajournals.orgkarger.com |

| 1-stearoyl-2-glutaroyl-sn-glycero-3-phosphocholine (SGPC) | Stimulates E-selectin and VCAM-1 expression; Induces platelet shape change. | ahajournals.orgkarger.com |

| 1-stearoyl-2-azelaoyl-sn-glycero-3-phosphocholine (SAzPC) | Induces platelet shape change. | karger.comnih.gov |

Association of 1-Stearoyl-2-Arachidonoyl PC with Disease Mechanisms

The presence and concentration of SAPC have been linked to several disease states, particularly cardiovascular diseases and certain types of cancer.

Contributions to Cardiovascular Pathophysiology

SAPC is a notable component of lipoproteins and has been directly implicated in the development of atherosclerosis and related cardiovascular complications.

SAPC is a constituent of low-density lipoprotein (LDL), the primary carrier of cholesterol in the blood. caymanchem.combiomol.comcaymanchem.com The oxidation of phospholipids within LDL particles, including SAPC, is a critical event in the initiation and progression of atherosclerosis. karger.com Minimally modified LDL (MM-LDL), which is enriched with oxidized phospholipids like those derived from SAPC, has been shown to stimulate endothelial cells to promote monocyte-endothelial interactions. ahajournals.orgresearchgate.net The lipid portion of oxidized LDL, containing these oxidized phospholipids, plays a significant role in its interaction with macrophage receptors, further contributing to foam cell formation and atherosclerotic plaque development. pnas.org

Consistent with its role in modified LDL, SAPC has been identified within human atherosclerotic plaques and stenotic aortic valves. caymanchem.combiomol.comcaymanchem.comuni-muenchen.de The accumulation of these modified lipoprotein-derived lipid particles in the aortic valve contributes to the inflammation and calcification characteristic of aortic stenosis. caymanchem.com Mendelian randomization studies have further suggested a causal relationship between elevated levels of 1-stearoyl-2-arachidonoyl-gpc (18:0/20:4) and an increased risk of aortic stenosis. nih.gov

Altered Levels in Specific Oncological Contexts

Emerging evidence suggests that the abundance of SAPC is altered in certain cancerous tissues, pointing to a potential role in tumor biology.

Studies have revealed that levels of SAPC are increased in the subepithelial invasive region of tumor tissue samples from patients with superficial-type pharyngeal squamous cell carcinoma when compared to the superficial region of the tumor. caymanchem.combiomol.comcaymanchem.comnetascientific.com This differential distribution suggests a possible involvement of SAPC in tumor invasion and progression.

Table 2: Summary of 1-Stearoyl-2-Arachidonoyl PC Association with Disease

| Disease Category | Specific Condition | Key Finding | References |

| Cardiovascular | Atherosclerosis | Component of LDL; its oxidation contributes to plaque formation. | karger.comcaymanchem.combiomol.comcaymanchem.compnas.org |

| Cardiovascular | Aortic Stenosis | Accumulates in stenotic aortic valves; genetically associated with increased risk. | caymanchem.combiomol.comcaymanchem.comnih.gov |

| Oncology | Pharyngeal Squamous Cell Carcinoma | Increased levels in the invasive region of tumors. | caymanchem.combiomol.comcaymanchem.comnetascientific.com |

Involvement in Inflammatory Response Modulation

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) is a specific phosphatidylcholine (PC) species that plays a significant role in the modulation of inflammatory responses. Its involvement is primarily linked to its dual function as a key structural component of cell membranes and as a reservoir for potent signaling molecules. evitachem.com The unique composition of SAPC, featuring a saturated stearic acid at the sn-1 position and the polyunsaturated arachidonic acid (AA) at the sn-2 position, is critical to its biological activity. evitachem.com

Upon cellular stress or stimulation, SAPC can be hydrolyzed by phospholipase enzymes, such as phospholipase A₂ (PLA₂). This enzymatic action releases arachidonic acid, a precursor to a large family of inflammatory mediators known as eicosanoids, which includes prostaglandins and leukotrienes. evitachem.com These molecules are pivotal in orchestrating nearly every aspect of inflammation, from vascular permeability and swelling to pain and fever.

Beyond the release of arachidonic acid, the metabolism of phosphatidylcholines contributes to a complex network of signaling pathways that influence inflammation. The catabolism of PC can generate other lipid second messengers like phosphatidic acid (PA) and diacylglycerol (DAG). frontiersin.org These molecules are known to activate critical signaling cascades, such as the protein kinase C (PKC) and mTOR pathways, which are involved in cell proliferation, survival, and inflammatory processes. frontiersin.org

Research on structurally similar lipids further illuminates the potential modulatory role of the stearoyl-arachidonoyl backbone. For instance, studies on 1-stearoyl-2-arachidonoyl-phosphatidylinositol (SAPI), which shares the same fatty acid composition as SAPC, have demonstrated its ability to suppress the production of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), C-C motif chemokine ligand 5 (CCL5), and C-C motif chemokine ligand 20 (CCL20). nih.gov This suggests that lipids containing this specific fatty acid combination can actively modulate inflammatory responses, potentially through pathways involving Toll-like receptors (TLRs). nih.govresearchgate.net

Systemic Lipidomic Profiling and Metabotype Characterization

Systemic lipidomic profiling is a powerful analytical approach used to quantify the complete lipid profile (the lipidome) within a biological sample, offering a snapshot of the metabolic state of an organism. bioscience.co.uk Within these comprehensive studies, the analysis of individual lipid species like 1-Stearoyl-2-Arachidonoyl PC (SAPC) is crucial for understanding specific metabolic pathways and identifying potential biomarkers. nih.gov

The accurate quantification of endogenous lipids is a significant challenge in lipidomics. To overcome this, stable isotope-labeled internal standards are employed. 1-Stearoyl-2-Arachidonoyl PC-d8 is a deuterated version of SAPC, meaning specific hydrogen atoms in its structure have been replaced with deuterium (B1214612). This labeled compound serves as an ideal internal standard for the quantification of natural SAPC using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS). caymanchem.commedchemexpress.com Because it is chemically identical to the natural compound but has a different mass, it can be added to a sample in a known quantity and used to precisely measure the amount of the endogenous SAPC present. caymanchem.com This methodology provides the high degree of accuracy and precision required for in-depth biomarker discovery and mechanistic studies. nih.gov

A primary goal of lipidomic profiling is to identify correlations between the levels of specific lipids and various biological states, diseases, or phenotypes. nih.gov This process, known as metabotype characterization, can reveal biomarkers for diagnosis, prognosis, and therapeutic monitoring. Phosphatidylcholine (PC) species, including SAPC, have been linked to several pathological conditions. nih.gov

For example, SAPC has been identified as a component of low-density lipoprotein (LDL) and has been found to accumulate in human stenotic aortic valves and atherosclerotic plaques, suggesting its involvement in cardiovascular disease. caymanchem.com Furthermore, elevated levels of SAPC have been detected in the invasive regions of certain pharyngeal squamous cell carcinoma tissues, pointing to a potential role in cancer progression. caymanchem.comwikipedia.org

Studies focusing on liver disease have provided detailed correlations between various PC species and clinical indicators. In patients with hepatitis C, distinct changes in the serum PC profile were observed in those with liver cirrhosis compared to those without. mdpi.com Specific PC species showed significant correlations with markers of liver function and disease severity, establishing a clear link between the PC metabotype and a distinct pathophysiological state. mdpi.com

Table 1: Correlations of Phosphatidylcholine (PC) Species with Clinical Parameters in Patients with Hepatitis C-Related Liver Cirrhosis. Data sourced from a study on serum PC species in HCV patients. The table illustrates how different PC molecules correlate with clinical markers in patients suffering from cirrhosis, highlighting their potential as biomarkers. mdpi.com

Table 2: Compound Names Mentioned in This Article

Future Trajectories in 1 Stearoyl 2 Arachidonoyl Pc D8 Research

Unraveling Undiscovered Physiological and Pathological Roles of 1-Stearoyl-2-Arachidonoyl PC

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (B58019) (SAPC) is a ubiquitous component of cellular membranes and lipoproteins, and its strategic location at the intersection of lipid metabolism and signaling pathways makes it a molecule of significant interest. nih.govyoutube.com Future research will focus on elucidating its precise roles in health and disease.

Physiologically, SAPC is crucial for maintaining the structural integrity and fluidity of cell membranes, which is essential for the proper function of membrane-bound proteins and receptors. nih.govevitachem.com It also acts as a key reservoir for arachidonic acid, a precursor to a vast array of bioactive lipid mediators known as eicosanoids (prostaglandins, leukotrienes, and thromboxanes) and endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG). nih.govevitachem.com These signaling molecules are integral to inflammatory processes, pain perception, and neurological functions. nih.govevitachem.com

Pathologically, altered levels of SAPC have been implicated in several diseases. As a component of low-density lipoprotein (LDL), it is found in atherosclerotic plaques and human stenotic aortic valves, suggesting a role in cardiovascular disease. youtube.comlongdom.org Furthermore, the oxidation of the arachidonic acid moiety in SAPC can generate pro-inflammatory and prothrombotic mediators that contribute to cardiovascular and inflammatory diseases by activating platelets. creative-proteomics.com In oncology, studies have shown increased levels of SAPC in the invasive regions of certain cancers, such as superficial-type pharyngeal squamous cell carcinoma, indicating its potential as a biomarker or a participant in tumor progression. youtube.com

Future investigations will likely delve deeper into the specific mechanisms by which SAPC contributes to these conditions, exploring its potential as a diagnostic marker and a therapeutic target.

Table 1: Known and Potential Roles of 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-phosphocholine (SAPC)

| Area | Role of SAPC | Key Research Findings | Future Research Questions |

| Physiology | Structural component of cell membranes; Reservoir for arachidonic acid. | Influences membrane fluidity and protein function. nih.govevitachem.com Precursor to eicosanoids and endocannabinoids. nih.govevitachem.com | How is the synthesis and incorporation of SAPC into membranes regulated to control specific cellular functions? What is the full extent of its contribution to the endocannabinoid system? |

| Cardiovascular Disease | Component of LDL; Found in atherosclerotic plaques. | Accumulates in stenotic aortic valves. youtube.comlongdom.org Oxidation products activate platelets. creative-proteomics.com | What are the specific enzymatic and non-enzymatic pathways leading to SAPC oxidation in vivo? Can targeting SAPC metabolism mitigate atherosclerosis? |

| Cancer | Altered levels in tumor tissues. | Increased in the invasive region of pharyngeal squamous cell carcinoma. youtube.com | Is elevated SAPC a driver of cancer progression or a byproduct of altered tumor metabolism? Does it have potential as a biomarker for other cancer types? |

| Inflammation | Precursor to inflammatory mediators. | Releases arachidonic acid for the synthesis of prostaglandins (B1171923) and leukotrienes. nih.govevitachem.com | What is the specific contribution of SAPC to the lipid mediator profile in different inflammatory conditions? Can modulating SAPC levels alter the course of inflammatory diseases? |

Advancements in Analytical Platforms for High-Throughput and High-Resolution Phospholipid Analysis

The accurate and comprehensive analysis of phospholipids (B1166683) like SAPC is fundamental to understanding their biological roles. The future of lipidomics, and by extension the utility of standards like 1-Stearoyl-2-Arachidonoyl PC-d8, hinges on continued advancements in analytical technologies. iapchem.org

High-resolution mass spectrometry (HRMS), particularly with Orbitrap and quadrupole time-of-flight (Q-TOF) analyzers, has become a cornerstone for lipid analysis, offering the mass accuracy and resolution needed to distinguish between lipid species with very similar masses. nih.govnih.gov Coupling these mass spectrometers with advanced separation techniques is crucial for resolving the complexity of the lipidome.

High-performance liquid chromatography (HPLC), especially using hydrophilic interaction liquid chromatography (HILIC) and reversed-phase columns, allows for the separation of phospholipid classes and individual molecular species. acs.orgresearchgate.net Future developments in column chemistries and ultra-high-performance liquid chromatography (UHPLC) systems will continue to improve separation efficiency and reduce analysis times. patsnap.com

For large-scale clinical and biological studies, high-throughput methods are essential. The development of 96-well plate-based extraction protocols and rapid chromatographic methods are making large-scale lipidomic analyses more feasible. nih.govnih.gov Looking ahead, the integration of techniques like trapped ion mobility spectrometry (TIMS) is enabling "4D-lipidomics," which adds a fourth dimension of separation based on the molecule's shape, further enhancing the ability to identify and quantify individual lipid isomers. technologynetworks.com

Table 2: Emerging Trends in Phospholipid Analysis

| Technology | Advancement | Impact on Phospholipid Research |

| Mass Spectrometry | Higher resolution and faster scanning Orbitrap and Q-TOF instruments. | Improved accuracy in identifying and quantifying a wider range of phospholipid species, including isomers. nih.govnih.gov |

| Chromatography | Advanced HILIC and reversed-phase column technologies; UHPLC systems. | Better separation of complex lipid mixtures, leading to more comprehensive lipidome coverage. acs.orgresearchgate.net |

| High-Throughput Methods | Automation of sample preparation in 96-well formats; rapid chromatography. | Enables large-scale population studies and clinical applications by increasing sample throughput. nih.govnih.gov |

| Ion Mobility Spectrometry | "4D-Lipidomics" provides an additional dimension of separation based on collisional cross-section. | Enhanced resolution of isomeric and isobaric lipid species that are indistinguishable by mass alone. technologynetworks.com |

Development of Integrated Multi-Omics Approaches Incorporating Deuterated Lipid Standards

To gain a holistic understanding of biological systems, the integration of data from different "omics" fields is paramount. Future research will increasingly rely on multi-omics approaches that combine lipidomics with genomics, transcriptomics, proteomics, and metabolomics. researchgate.netnumberanalytics.com In this context, the precise quantification of lipids using deuterated standards like this compound is a critical component.

Integrating lipidomics data with other omics datasets presents significant challenges, including differences in data scale and format, as well as the inherent complexity of the molecular networks. mdpi.comfrontiersin.org Advanced computational and statistical tools, including machine learning and artificial intelligence, are being developed to overcome these hurdles and to identify meaningful correlations and causal relationships between different molecular layers. nih.gov

By combining, for example, lipidomic data with transcriptomic data, researchers can link changes in lipid profiles to the expression of genes encoding for enzymes involved in lipid metabolism. Similarly, integrating lipidomics with proteomics can reveal how changes in the lipid environment of a cell membrane affect the function of membrane proteins. These integrated approaches will be instrumental in building comprehensive models of cellular processes and disease mechanisms. numberanalytics.com

Mechanistic Studies on Lipid-Mediated Cellular Processes and Intercellular Communication

A major frontier in lipid research is to move beyond descriptive lipidomics to a mechanistic understanding of how specific lipids, such as SAPC, regulate cellular functions and mediate communication between cells.

The hydrolysis of SAPC by phospholipase A2 (PLA2) releases arachidonic acid, initiating the arachidonic acid cascade. caymanchem.comwikipedia.org This cascade produces a variety of eicosanoids that act as signaling molecules in inflammation, immunity, and other physiological processes. youtube.com Future studies will aim to dissect the specific roles of SAPC as a source of arachidonic acid in different cellular contexts and disease states.

Furthermore, the enzymatic conversion of SAPC can lead to the formation of 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), a diacylglycerol (DAG) that acts as a second messenger. jst.go.jp DAG activates protein kinase C (PKC) isoforms, which in turn phosphorylate a wide range of protein targets, influencing processes such as cell growth, differentiation, and apoptosis. nih.govpnas.org

Recent research has also highlighted the role of phospholipids in intercellular communication through their incorporation into extracellular vesicles (EVs), such as exosomes. nih.govoup.com These vesicles can transport lipids, proteins, and nucleic acids between cells, thereby influencing the function of recipient cells. The specific lipid composition of EVs is thought to be crucial for their formation, stability, and targeting. Future investigations will likely explore the role of SAPC in EV biology and its contribution to cell-to-cell signaling in both health and disease. nih.gov

Q & A

Basic Research Questions

Q. What is the role of 1-Stearoyl-2-Arachidonoyl PC-d8 in lipid quantification studies, and how does its deuterated structure enhance analytical accuracy?

- This deuterated phospholipid serves as an internal standard in mass spectrometry (MS)-based lipidomics, particularly for quantifying its non-deuterated counterpart, SAPC (1-Stearoyl-2-Arachidonoyl PC), in biological samples. The eight deuterium atoms at positions 5, 6, 8, 9, 11, 12, 14, and 15 provide a distinct mass shift, enabling precise differentiation from endogenous lipids during GC- or LC-MS analysis . Its use minimizes matrix effects and improves quantification accuracy by correcting for extraction efficiency and ionization variability .

Q. How should researchers validate the use of this compound as an internal standard in targeted lipidomics workflows?

- Validation requires assessing linearity, recovery, and precision:

- Linearity: Generate calibration curves using spiked samples across physiologically relevant concentration ranges (e.g., 0.1–100 ng/mL) to confirm proportional response .

- Recovery: Compare the measured concentration of spiked deuterated standard in biological matrices (e.g., plasma, cell lysates) against a solvent-only control to evaluate matrix interference .

- Precision: Perform intra- and inter-day replicates (n ≥ 5) to ensure coefficient of variation (CV) <15% .

Advanced Research Questions

Q. What are the key considerations for minimizing isotopic interference when using this compound in high-resolution mass spectrometry?

- Isotopic overlap can occur due to natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) in endogenous lipids. To mitigate this:

- Use high-resolution MS (HRMS) with resolving power >30,000 to distinguish the deuterated standard’s exact mass from nearby peaks .

- Apply post-acquisition deisotoping algorithms or orthogonal techniques like ion mobility spectrometry to separate co-eluting isobars .

- Validate specificity by analyzing a "blank" matrix without the deuterated standard to confirm absence of endogenous interference .

Q. How can researchers resolve discrepancies in recovery rates of this compound across different lipid extraction protocols (e.g., Folch vs. Bligh-Dyer)?

- Recovery inconsistencies often stem from solvent polarity and phase partitioning differences:

- Folch (chloroform:methanol 2:1): Optimal for total lipid recovery but may retain hydrophilic contaminants, requiring additional washes with saline to improve purity .

- Bligh-Dyer (chloroform:methanol:water 1:2:0.8): Better for aqueous-rich samples but may under-extract long-chain phospholipids.

- Solution: Spike the deuterated standard post-extraction to correct for procedural losses or pre-spike to evaluate extraction efficiency directly. Compare both approaches in a pilot study to determine protocol suitability .

Q. What experimental design strategies are critical for studying oxidative derivatives of SAPC using this compound in inflammatory disease models?

- Key steps include:

- Model Selection: Use LDL oxidation assays or endothelial cell cultures exposed to pro-inflammatory cytokines (e.g., TNF-α) to simulate SAPC oxidation .

- Tracer Incorporation: Co-incubate deuterated SAPC with native LDL to track oxidation kinetics via LC-MS/MS, monitoring products like oxidized arachidonoyl moieties (e.g., hydroxyeicosatetraenoic acid-phosphatidylcholine) .

- Data Normalization: Express oxidized SAPC levels as ratios to the deuterated internal standard to account for batch-to-batch variability .

Methodological Challenges and Contradictions

Q. How should researchers address conflicting reports on the stability of this compound in long-term storage?

- Stability variations may arise from storage conditions:

- Temperature: Store at −80°C under inert gas (argon) to prevent autoxidation. Avoid freeze-thaw cycles by aliquoting .

- Solvent: Dissolve in chloroform:methanol (1:1) with 0.01% BHT to inhibit radical-mediated degradation. Confirm stability via periodic LC-MS checks for degradation products (e.g., lyso-PC species) .

- Validation: Compare freshly prepared vs. stored standards to quantify degradation rates and establish acceptable storage durations .

Q. What statistical approaches are recommended for analyzing dose-response relationships in SAPC-mediated signaling studies using deuterated internal standards?

- Employ nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values for SAPC-induced effects (e.g., monocyte adhesion). Use bootstrap resampling (n = 1000 iterations) to calculate 95% confidence intervals and assess model robustness . For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) to compare groups, ensuring power analysis (α = 0.05, β = 0.2) is performed a priori .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.